molecular formula C15H13ClN2O B8590245 1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one CAS No. 65347-59-3

1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one

Cat. No. B8590245
CAS RN: 65347-59-3
M. Wt: 272.73 g/mol
InChI Key: UALLLLOYFGSMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04100291

Procedure details

27 ml of redistilled pyridine were added at an interior temperature of 8° to 15° C to 120 ml of dioxane and 11.2 ml of acetyl chloride cooled in an ice bath and then a mixture of 22 g of 5-chloro-1H-indole in 120 ml of dioxane was added thereto while keeping the temperature at 10° to 15° C. The mixture was then stirred for 7 hours at room temperature and protected from the light and the mixture was poured into 500 ml of water. The resulting mixture was stirred for 5 minutes and then another 500 ml of water were added thereto. The mixture was filtered and the product was empasted with 40 ml of acetonitrile and then was filtered. The product was rinsed with acetonitrile and once with ether to obtain 13.5 g of 1-acetyl-4-(5-chloro-[1H]-indol-3-yl)-1,4-dihydro-pyridine in the form of a pale yellow solid melting at 202° C.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7](Cl)(=[O:9])[CH3:8].[Cl:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[CH:15]2.O>O1CCOCC1>[C:7]([N:1]1[CH:6]=[CH:5][CH:4]([C:15]2[C:14]3[C:18](=[CH:19][CH:20]=[C:12]([Cl:11])[CH:13]=3)[NH:17][CH:16]=2)[CH:3]=[CH:2]1)(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 7 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at 10° to 15° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The product was rinsed with acetonitrile and once with ether

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)(=O)N1C=CC(C=C1)C1=CNC2=CC=C(C=C12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.